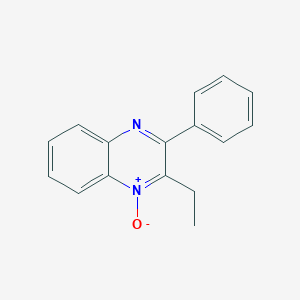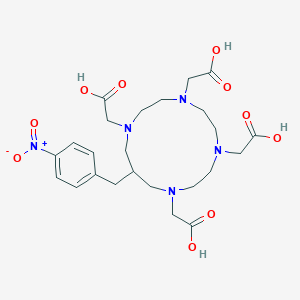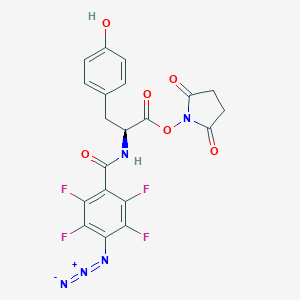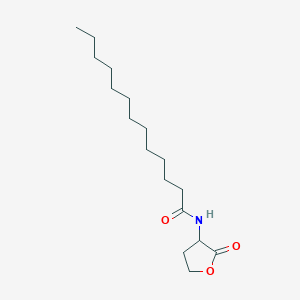
N-(2-oxooxolan-3-yl)tridecanamide
Vue d'ensemble
Description
N-(2-oxooxolan-3-yl)tridecanamide is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may provide insights into the synthesis and properties of N-(2-oxooxolan-3-yl)tridecanamide. The first paper describes a series of N-arylamides with antiproliferative activity against cancer cell lines, synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The second paper discusses the synthesis of a new class of cyclic dipeptidyl ureas, specifically 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, through Ugi reactions followed by treatment with sodium ethoxide . These methods and compounds could potentially be relevant to the synthesis and understanding of N-(2-oxooxolan-3-yl)tridecanamide.
Synthesis Analysis
The synthesis of compounds related to N-(2-oxooxolan-3-yl)tridecanamide involves multi-step organic reactions. In the first paper, the CuAAC reaction is a key step in producing a series of N-arylamides with potential antiproliferative properties . The second paper describes the use of Ugi reactions to create a new class of cyclic dipeptidyl ureas, which involves the combination of isocyanides, formic acids, and semicarbazones . These synthetic routes could be adapted for the synthesis of N-(2-oxooxolan-3-yl)tridecanamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-oxooxolan-3-yl)tridecanamide has been analyzed using techniques such as X-ray diffraction, as mentioned in the second paper . This technique allows for the determination of the tautomeric form of the compound and the observation of intermolecular interactions, such as hydrogen bonding. The structure-activity relationship (SAR) studies in the first paper also provide insights into how different substitutions on the molecular scaffold affect biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the CuAAC reaction, which is known for forming 1,2,3-triazole rings, and the Ugi reaction, which is a multicomponent reaction that forms complex structures from simpler precursors . These reactions are crucial for constructing the molecular frameworks of the compounds of interest and can be analyzed to understand the reactivity and possible transformations of N-(2-oxooxolan-3-yl)tridecanamide.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-oxooxolan-3-yl)tridecanamide are not directly reported in the provided papers, the properties of structurally related compounds can be inferred. For instance, the solubility, melting point, and stability of the compounds can be related to their molecular structure and functional groups . Additionally, the biological activities, such as antiproliferative effects, can be associated with the compound's ability to interact with biological targets, as seen in the first paper .
Safety And Hazards
The safety and hazards associated with “N-(2-oxooxolan-3-yl)tridecanamide” are not clearly defined in the available resources.
Orientations Futures
The future directions of “N-(2-oxooxolan-3-yl)tridecanamide” are not clearly defined in the available resources. However, given its association with bacterial gene expression, it may have potential applications in microbiology and biotechnology1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.
Propriétés
IUPAC Name |
N-(2-oxooxolan-3-yl)tridecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)18-15-13-14-21-17(15)20/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHZLNSEWMAGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469635 | |
| Record name | N-(2-Oxooxolan-3-yl)tridecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxooxolan-3-yl)tridecanamide | |
CAS RN |
878627-21-5 | |
| Record name | N-(2-Oxooxolan-3-yl)tridecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



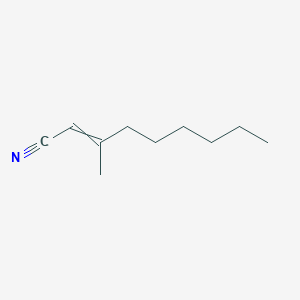
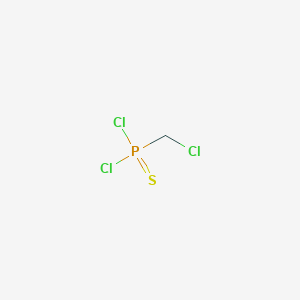
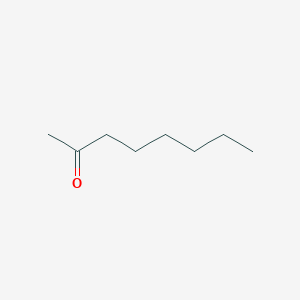

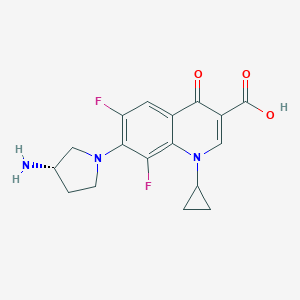
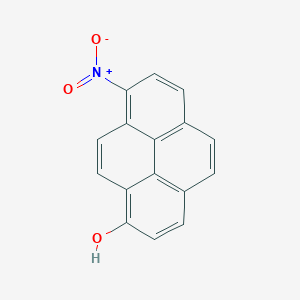
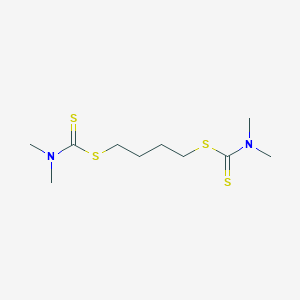
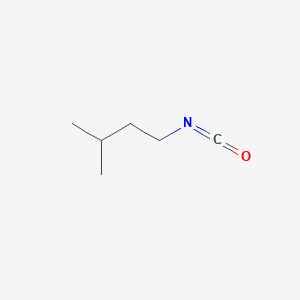
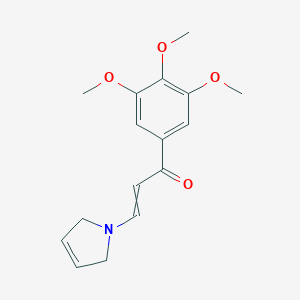

![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)
